

Spectroscopic Profile of 2-Nitro-4-Aminodiphenylamine: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Benzenediamine, 2-nitro-N1-phenyl-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitro-4-aminodiphenylamine (CAS No: 2784-89-6), a compound of interest in the fields of dye chemistry and pharmaceutical research. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics. This guide presents available quantitative data in structured tables and outlines detailed experimental methodologies for data acquisition. Due to the limited availability of published experimental spectra for 2-nitro-4-aminodiphenylamine, this guide also includes comparative data from structurally similar compounds to predict and interpret its spectroscopic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π -system of 2-nitro-4-aminodiphenylamine, encompassing two aromatic rings, an amino group, and a nitro group, gives rise to characteristic absorption bands in the UV-visible region.

Data Presentation

The UV-Vis absorption maxima for 2-nitro-4-aminodiphenylamine have been reported and are summarized in the table below.^[1]

Spectroscopic Parameter	Value
$\lambda_{\text{max}} 1$	272 nm
$\lambda_{\text{max}} 2$	497 nm

Table 1: UV-Vis Absorption Maxima of 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

- 2-nitro-4-aminodiphenylamine sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
- Quartz cuvettes (1 cm path length)
- Double-beam UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a dilute stock solution of 2-nitro-4-aminodiphenylamine in the chosen solvent. A typical concentration is in the range of 1-10 $\mu\text{g/mL}$. Ensure the sample is fully dissolved.
- Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance across the spectral range.
- Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

- Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference blank.
- Data Analysis: The resulting spectrum should show absorbance peaks at the characteristic wavelengths (λ_{max}). Determine the wavelengths of maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon (^{13}C).

While experimental NMR data for 2-nitro-4-aminodiphenylamine is not readily available in the searched literature, we can predict the expected chemical shifts based on the analysis of structurally related compounds: 2-nitroaniline, 4-nitroaniline, and N-phenyl-p-phenylenediamine.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of 2-nitro-4-aminodiphenylamine is expected to show signals corresponding to the aromatic protons and the protons of the amino groups. The protons on the nitro-substituted ring will be significantly influenced by the electron-withdrawing nitro group and the electron-donating amino and diphenylamino groups.

Proton Assignment (Hypothetical)	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (phenyl ring)	7.0 - 7.5	Multiplet
Aromatic H (nitro-substituted ring)	6.5 - 8.2	Multiplets
-NH- (diphenylamine bridge)	8.0 - 9.5	Broad Singlet
-NH ₂ (amino group)	4.0 - 6.0	Broad Singlet

Table 2: Predicted ^1H NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

Carbon Assignment (Hypothetical)	Expected Chemical Shift (δ , ppm)
Aromatic C-NO ₂	140 - 150
Aromatic C-NH (diphenylamine bridge)	135 - 145
Aromatic C-NH ₂	145 - 155
Aromatic C-H (phenyl ring)	115 - 130
Aromatic C-H (nitro-substituted ring)	110 - 135
Aromatic C (quaternary, phenyl ring)	130 - 140

Table 3: Predicted ^{13}C NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra of 2-nitro-4-aminodiphenylamine.

Materials:

- 2-nitro-4-aminodiphenylamine sample (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tube (5 mm diameter)
- NMR spectrometer

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle warming or sonication if necessary.

- Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter and transfer the clear solution into an NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and start the data acquisition.
- Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 2-nitro-4-aminodiphenylamine is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the N-O bonds of the nitro group, and the C-N and C=C bonds of the aromatic rings.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500 - 3300	N-H stretch	Primary and Secondary Amine
1650 - 1580	N-H bend	Primary Amine
1550 - 1475	N-O asymmetric stretch	Nitro Group
1360 - 1290	N-O symmetric stretch	Nitro Group
1600 - 1450	C=C stretch	Aromatic Ring
1335 - 1250	C-N stretch	Aromatic Amine

Table 4: Predicted Characteristic IR Absorption Bands for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To obtain the FT-IR spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

- 2-nitro-4-aminodiphenylamine sample
- Spectroscopic grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the solid 2-nitro-4-aminodiphenylamine sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
- Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent

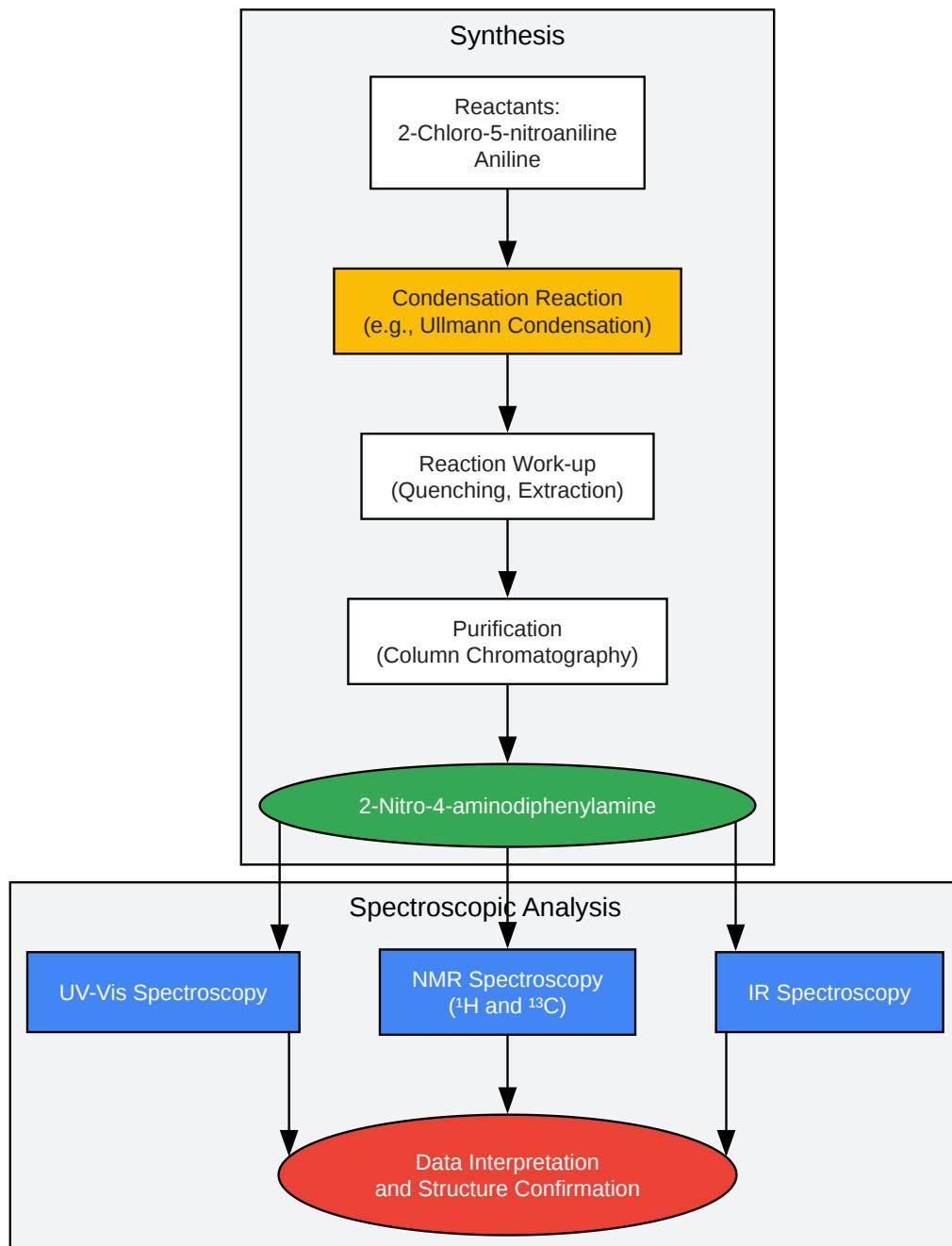
pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Identify and assign the characteristic peaks.

Experimental and Analytical Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic analysis of 2-nitro-4-aminodiphenylamine, based on general synthetic methods for related compounds.

Workflow for Synthesis and Analysis of 2-Nitro-4-aminodiphenylamine

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]
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